
2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride is a synthetic organic compound It is characterized by the presence of two p-fluorophenyl groups and a dimethylamine group attached to a propenylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride typically involves multi-step organic reactions. One common approach is the alkylation of a suitable amine precursor with a propenyl halide, followed by the introduction of p-fluorophenyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine or propenyl groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions may target the double bond in the propenyl group, converting it to a saturated amine.
Substitution: The aromatic rings can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or oxides, while reduction may produce saturated amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrochloride
- 2-Propen-1-amine, 3,3-bis(p-methylphenyl)-N,N-dimethyl-, hydrochloride
Uniqueness
The presence of p-fluorophenyl groups in 2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the aromatic rings.
Propiedades
Número CAS |
21165-54-8 |
|---|---|
Fórmula molecular |
C17H18ClF2N |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
3,3-bis(4-fluorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17F2N.ClH/c1-20(2)12-11-17(13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14;/h3-11H,12H2,1-2H3;1H |
Clave InChI |
RSKJGHLGGFOENO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



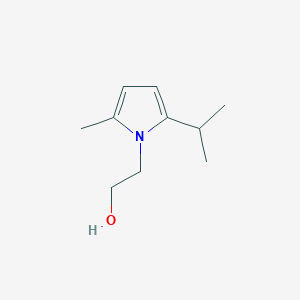
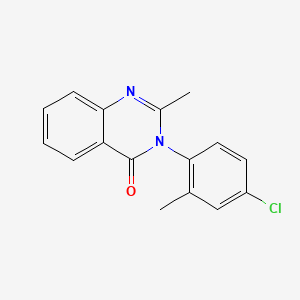

![ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine](/img/structure/B13739240.png)
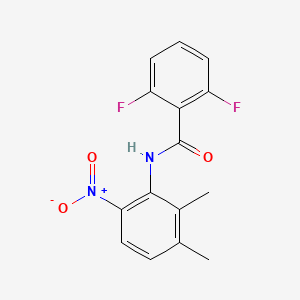
![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)


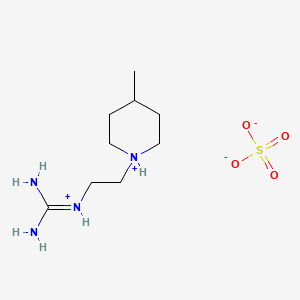
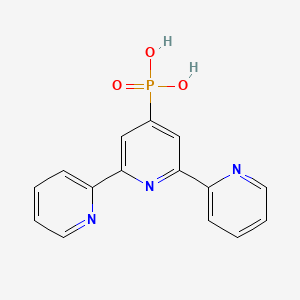

![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13739304.png)

